4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid
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Overview
Description
4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, and the presence of halogen atoms (bromine, chlorine, and fluorine) in this compound makes it particularly interesting for various chemical applications. This compound is known for its potential use in organic synthesis and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid typically involves the functionalization of the thiophene ring. One common method includes the direct halogenation of thiophene derivatives. Bromination and chlorination can be carried out using bromine and chlorine gas under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available thiophene derivatives. The process often includes halogen exchange reactions and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the thiophene ring .
Scientific Research Applications
4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Material Science: Incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
Biology and Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid involves its interaction with molecular targets through its halogen atoms and carboxylic acid group. These functional groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
- 3-Bromo-5-fluorothiophene-2-carboxylic acid
- 5-Bromo-4-fluorothiophene-2-carboxylic acid
- 4-Bromo-2-chloro-5-fluoropyridine
Uniqueness: 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid is unique due to the specific arrangement of halogen atoms on the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C5HBrClFO2S |
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Molecular Weight |
259.48 g/mol |
IUPAC Name |
4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5HBrClFO2S/c6-1-2(8)3(5(9)10)11-4(1)7/h(H,9,10) |
InChI Key |
VCVZYQTYRSETJE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=C1Br)Cl)C(=O)O)F |
Origin of Product |
United States |
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